molecular formula C18H25NO4 B1390788 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid CAS No. 799283-53-7

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

Cat. No. B1390788
M. Wt: 319.4 g/mol
InChI Key: HVECPVHFDIWDEL-UHFFFAOYSA-N
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Description

“3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid” is a 4-aryl piperidine that serves as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring attached to a benzoic acid group via a methylene bridge . The piperidine nitrogen is further substituted with a tert-butoxycarbonyl (Boc) group .


Chemical Reactions Analysis

This compound is used as a linker in the development of PROTACs, which are bifunctional molecules designed for targeted protein degradation . The incorporation of rigidity into the linker region of these degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

This compound is a powder with an assay of ≥95% . It is stored at a temperature of 2-8°C . Its SMILES string is O=C(OC©©C)N1CCC(C2=CC(C(O)=O)=CC=C2)CC1 .

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Synthesis of Inhibitors: This compound is used as a key intermediate in the asymmetric synthesis of protein kinase inhibitors, such as CP-690550. This process is notable for its mild conditions and high yields, suggesting potential for industrial applications (Hao et al., 2011).

Synthesis of Crucial Intermediates

  • Synthesis of Vandetanib Intermediates: It plays a crucial role in synthesizing intermediates for vandetanib, a medication used to treat certain types of cancer. The process involves several steps, including protection, reduction, and substitution reactions, achieving a high total yield (Wei et al., 2010).

Development of Novel Compounds

  • Creation of Potent Inhibitors: This compound is instrumental in the development of novel inhibitors like acetyl-CoA carboxylase non-selective inhibitors. Modifications to the piperidine ring, like the fluorine substituted tert-butoxycarbonyl group, have led to potent inhibitors with promising pharmacological properties (Chonan et al., 2011).

Labeling of Bioactive Molecules

  • Labeling in Radiopharmaceuticals: The tert-butoxycarbonyl group, including its derivatives, is used in labeling bioactive molecules in the field of radiopharmaceuticals. This application is particularly significant in the preparation of mixed ligand fac-tricarbonyl complexes (Mundwiler et al., 2004).

Drug Metabolism Studies

  • Investigating Drug Metabolism: In the context of novel antidepressants like Lu AA21004, this compound is used to study the oxidative metabolism process in drugs. Understanding its role in metabolic pathways helps in the development of effective and safe pharmacotherapies (Hvenegaard et al., 2012).

Safety And Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has hazard statements H315, H317, H319, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Future Directions

Given its role in PROTAC development, future research may focus on optimizing the properties of this linker to improve the efficacy of PROTACs. This could involve modifying the structure to influence the 3D orientation of the degrader and the formation of the ternary complex .

properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVECPVHFDIWDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662861
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

CAS RN

799283-53-7
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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